Fadolmidine Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fadolmidine Methyl Ester is a synthetic compound derived from fadolmidine, a natural product isolated from the marine sponge Phorbas sp. It is known for its potential therapeutic and environmental applications, particularly due to its biological activities. This compound is a potent α2-adrenoceptor agonist, which means it can interact with specific receptors in the body to produce various physiological effects .

Méthodes De Préparation

The preparation of Fadolmidine Methyl Ester involves synthetic routes that typically include esterification reactions. One common method is the microwave-assisted derivatization of fatty acids, which significantly speeds up the process compared to conventional heating methods . This method involves the use of microwave energy to catalyze the esterification of fatty acids, resulting in the formation of methyl esters within minutes . Industrial production methods may also involve the use of organic bases such as tetramethylammonium hydroxide in methanol to catalyze the transesterification process .

Analyse Des Réactions Chimiques

Fadolmidine Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Transesterification: A key reaction for producing fatty acid methyl esters, involving the exchange of the organic group of an ester with the organic group of an alcohol.

Common reagents and conditions used in these reactions include alkaline and acidic catalysts, such as sodium hydroxide, sodium methoxide, or potassium hydroxide . Major products formed from these reactions include various methyl esters and other derivatives, depending on the specific reaction conditions .

Applications De Recherche Scientifique

Fadolmidine Methyl Ester has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other compounds and in studies involving esterification reactions.

Biology: Investigated for its role in lipid metabolism and as a potential new antibiotic.

Medicine: Explored for its analgesic properties, particularly in intrathecal and epidural applications for pain relief.

Industry: Utilized in the production of biodiesel, surfactants, emulsifiers, and resins due to its favorable chemical properties.

Mécanisme D'action

Fadolmidine Methyl Ester exerts its effects primarily through its action as an α2-adrenoceptor agonist . This means it binds to and activates α2-adrenoceptors, which are involved in regulating various physiological functions such as pain perception, cardiovascular function, and neurotransmitter release . By activating these receptors, this compound can produce analgesic effects without the significant cardiovascular side effects associated with other similar compounds .

Comparaison Avec Des Composés Similaires

Fadolmidine Methyl Ester is often compared to other α2-adrenoceptor agonists such as clonidine and dexmedetomidine . While all three compounds produce analgesic effects, this compound is unique in its ability to provide long-term pain relief with fewer cardiovascular side effects . Similar compounds include:

Clonidine: Another α2-adrenoceptor agonist used in anesthesia and intensive care medicine.

Dexmedetomidine: Known for its potent sedative and analgesic effects but with more pronounced systemic side effects.

This compound stands out due to its favorable safety profile and long-lasting analgesic effects, making it a promising candidate for pain management applications .

Activité Biologique

Fadolmidine Methyl Ester, a compound derived from fatty acid methyl esters (FAMEs), has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

Fadolmidine is a methyl ester derivative that has shown promise in various biological applications. It belongs to a class of compounds known for their efficacy against a range of pathogens, including bacteria and fungi. The compound's biological activities are primarily attributed to its structural characteristics and the presence of specific fatty acids within its composition.

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The minimal inhibitory concentration (MIC) values indicate the potency of Fadolmidine in inhibiting microbial growth.

Case Studies

-

Antibacterial Activity :

- A study evaluating the antibacterial effects of FAMEs derived from halophytic plants reported high antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12-24 μg/mL for Gram-negative bacteria and 24-48 μg/mL for Gram-positive bacteria .

- Another investigation into fatty acid methyl esters revealed that extracts from Scenedesmus intermedius showed strong antimicrobial properties with MIC values significantly lower than those reported in previous studies, underscoring the potential of these compounds .

-

Antifungal Activity :

- Research highlighted the antifungal activity of FAMEs against clinical strains of fungi such as Candida albicans and Paracoccidioides spp., with MIC values ranging from 15.6 to 500 µg/mL .

- The presence of methyl linoleate was identified as a critical factor contributing to this antifungal efficacy, suggesting that specific fatty acids play a vital role in the biological activity of this compound .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The antioxidant potential is often measured using assays such as the DPPH radical scavenging test.

- Antioxidant Efficacy :

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 24-48 |

| Escherichia coli | 12-24 |

| Candida albicans | 60-192 |

| Paracoccidioides brasiliensis | 15.6-500 |

Table 2: Antioxidant Activity of this compound

| Sample | IC50 (μg/mL) |

|---|---|

| FAME from soybean | 1.86 |

| FAME from corn | 9.42 |

| BHT | Varies |

Propriétés

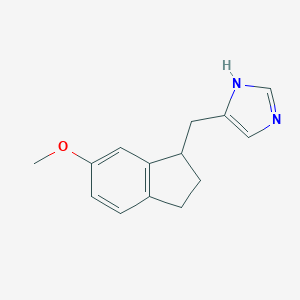

IUPAC Name |

5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-13-5-4-10-2-3-11(14(10)7-13)6-12-8-15-9-16-12/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCKWMLPTVCZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2CC3=CN=CN3)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.